molecular formula C19H26N4O4 B1260998 (6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide

(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide

Cat. No. B1260998
M. Wt: 374.4 g/mol
InChI Key: VFOBRQACALCCMO-ZOBUZTSGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide is a member of pyrrolidines.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Characterization : Various synthesis techniques and characterization methods for pyrazole and pyrazine derivatives, closely related to the specified compound, have been explored. For instance, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and characterized them using elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan, Hafez, & Osman, 2014).
  • Reactivity and Derivative Synthesis : The reactivity of pyrazine derivatives has been studied, as demonstrated by Doležal et al. (2006), who explored the condensation of various substituted pyrazinecarboxylic acids with aminothiazoles or anilines to yield a series of amides (Doležal et al., 2006).

Biological and Pharmacological Properties

  • Antimicrobial and Antifungal Activity : Studies by Zítko et al. (2013) and Servusová et al. (2012) have demonstrated the antimycobacterial, antifungal, and antibacterial properties of various N-phenylpyrazine-2-carboxamides. These studies indicate potential applications in treating infections caused by Mycobacterium tuberculosis and other microbial strains (Zítko et al., 2013), (Servusová et al., 2012).
  • Cytotoxicity and Potential Anticancer Activity : The cytotoxicity of pyrazine derivatives against various cancer cell lines has been explored, suggesting potential use in anticancer therapies. For example, research by Bu et al. (2002) focused on the synthesis of pyrazolo[3,4,5-kl]acridines and their cytotoxic properties (Bu et al., 2002).

Chemical Properties and Reactions

  • Chemical Reactions and Derivative Formation : The chemical reactivity of pyrrolo[1,2-a]pyrazine derivatives towards various electrophiles has been studied, providing insights into their potential uses in synthetic chemistry. Voievudskyi et al. (2016) investigated the reactions of ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate with different electrophilic reagents (Voievudskyi et al., 2016).

properties

Product Name

(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide

Molecular Formula

C19H26N4O4

Molecular Weight

374.4 g/mol

IUPAC Name

(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide

InChI

InChI=1S/C19H26N4O4/c20-8-2-1-3-9-21-18(26)14-10-15-19(27)22-11-16(25)23(15)17(14)12-4-6-13(24)7-5-12/h4-7,14-15,17,24H,1-3,8-11,20H2,(H,21,26)(H,22,27)/t14-,15-,17-/m0/s1

InChI Key

VFOBRQACALCCMO-ZOBUZTSGSA-N

Isomeric SMILES

C1[C@@H]([C@@H](N2[C@@H]1C(=O)NCC2=O)C3=CC=C(C=C3)O)C(=O)NCCCCCN

Canonical SMILES

C1C(C(N2C1C(=O)NCC2=O)C3=CC=C(C=C3)O)C(=O)NCCCCCN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide
Reactant of Route 2
(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide
Reactant of Route 3
Reactant of Route 3
(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide
Reactant of Route 4
Reactant of Route 4
(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide
Reactant of Route 5
(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide
Reactant of Route 6
(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.